![molecular formula C15H13N3 B185776 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine CAS No. 16578-92-0](/img/structure/B185776.png)
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine, also known as DIMPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is not fully understood. However, it has been suggested that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine exerts its biological effects by modulating various signaling pathways. For example, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response.
Biochemische Und Physiologische Effekte
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in lab experiments is its relatively low toxicity. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in vivo, which could provide important information for the development of clinical applications. Finally, studies are needed to investigate the potential interactions between 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and other drugs or compounds, which could have important implications for its clinical use.
Synthesemethoden
The synthesis of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine involves the condensation of indole-3-carboxaldehyde and phenylhydrazine in the presence of a suitable catalyst. This reaction produces a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Eigenschaften
CAS-Nummer |
16578-92-0 |
|---|---|
Produktname |
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine |
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
InChI-Schlüssel |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
Synonyme |
Indole-3-carboxaldehyde phenylhydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



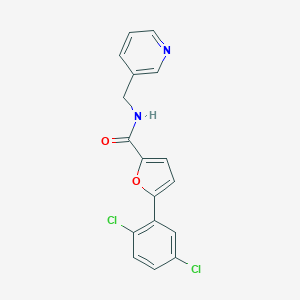
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
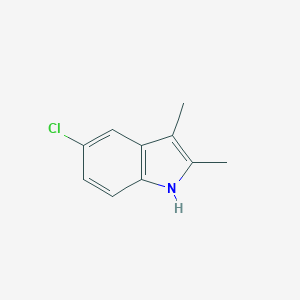
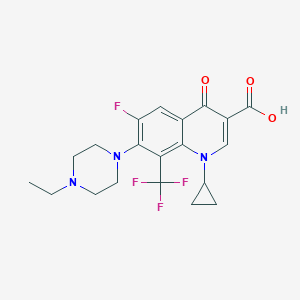
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
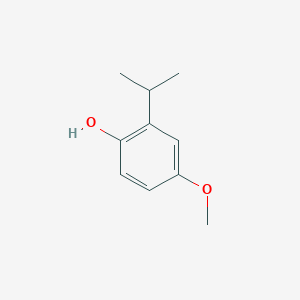
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)
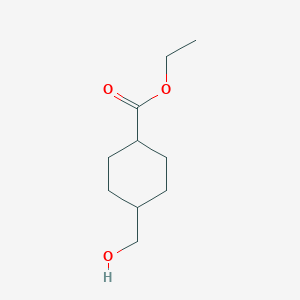
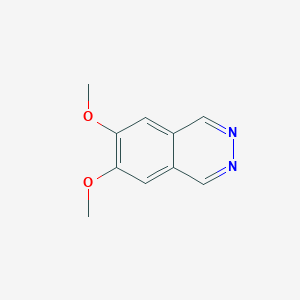
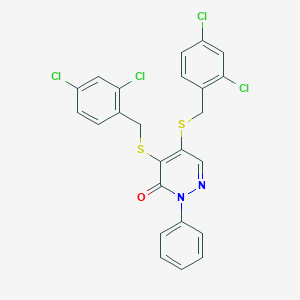
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
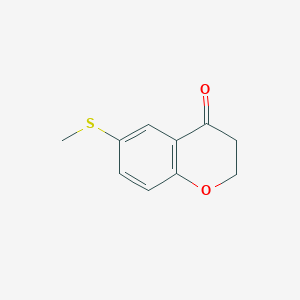
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)